molecular formula C17H17N3O6S B2696662 4-(morpholinosulfonyl)-N-(4-nitrophenyl)benzamide CAS No. 313403-44-0

4-(morpholinosulfonyl)-N-(4-nitrophenyl)benzamide

Cat. No.: B2696662
CAS No.: 313403-44-0
M. Wt: 391.4
InChI Key: YZFDQLVIOBLBOS-UHFFFAOYSA-N
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Description

4-(morpholinosulfonyl)-N-(4-nitrophenyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a morpholine ring, a sulfonyl group, and a nitrophenyl group attached to a benzamide backbone, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholinosulfonyl)-N-(4-nitrophenyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-nitroaniline with benzoyl chloride to form N-(4-nitrophenyl)benzamide. This intermediate is then reacted with morpholine and a sulfonyl chloride, such as chlorosulfonic acid, under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-(morpholinosulfonyl)-N-(4-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like sodium borohydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

4-(morpholinosulfonyl)-N-(4-nitrophenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4-(morpholinosulfonyl)-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. Additionally, the nitrophenyl group can participate in redox reactions, affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-nitrophenyl benzoate: Shares the nitrophenyl group but lacks the morpholine and sulfonyl groups.

    N-(4-nitrophenyl)morpholine: Contains the morpholine and nitrophenyl groups but lacks the benzamide backbone.

    4-(morpholinosulfonyl)benzoic acid: Contains the morpholine and sulfonyl groups but lacks the nitrophenyl group.

Uniqueness

4-(morpholinosulfonyl)-N-(4-nitrophenyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that require specific interactions with molecular targets.

Properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-(4-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O6S/c21-17(18-14-3-5-15(6-4-14)20(22)23)13-1-7-16(8-2-13)27(24,25)19-9-11-26-12-10-19/h1-8H,9-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFDQLVIOBLBOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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